molecular formula C9H9BrN2O3 B11725003 N-(4-bromo-2-methyl-6-nitrophenyl)acetamide

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide

Cat. No.: B11725003
M. Wt: 273.08 g/mol
InChI Key: HLRRAZZUDDILGU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide typically involves the reaction of 4-bromo-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-bromo-2-methyl-6-nitroaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide is unique due to the specific combination of functional groups (bromo, methyl, nitro, and acetamide) attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

N-(4-bromo-2-methyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C9H9BrN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)

InChI Key

HLRRAZZUDDILGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])Br

Origin of Product

United States

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